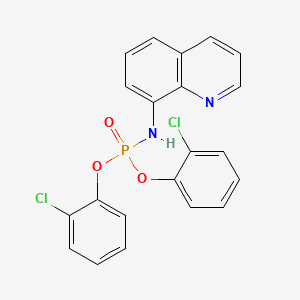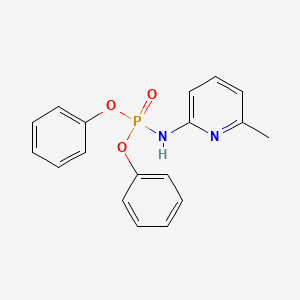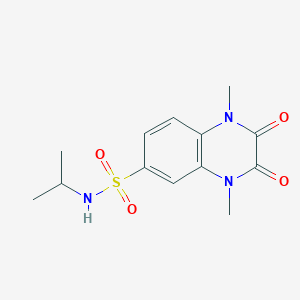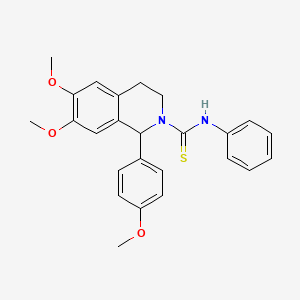![molecular formula C23H20Cl2N4O3S B11065390 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11065390.png)
3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a dichlorophenyl group, a methanopyrido diazocin ring, and an isoxazolecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of phenyl compounds to introduce dichloro groups at the 2 and 6 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Construction of the Methanopyrido Diazocin Ring: The next step involves the formation of the methanopyrido diazocin ring. This can be accomplished through a series of cyclization reactions, starting with the appropriate amine and aldehyde precursors.
Attachment of the Isoxazolecarboxamide Moiety: The final step involves the coupling of the isoxazolecarboxamide moiety to the previously synthesized intermediate. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step, as well as automated synthesis platforms for the cyclization and coupling steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido diazocin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the methanopyrido diazocin ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Functionalized derivatives of the dichlorophenyl group.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein interactions.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound is likely to interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound shares the dichlorophenyl and isoxazolecarboxamide moieties but lacks the methanopyrido diazocin ring.
5-Methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide: This compound shares the methanopyrido diazocin ring and isoxazolecarboxamide moieties but lacks the dichlorophenyl group.
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-4-isoxazolecarboxamide lies in its combination of structural features
属性
分子式 |
C23H20Cl2N4O3S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC 名称 |
3-(2,6-dichlorophenyl)-5-methyl-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H20Cl2N4O3S/c1-12-19(21(27-32-12)20-15(24)4-2-5-16(20)25)22(31)26-23(33)28-9-13-8-14(11-28)17-6-3-7-18(30)29(17)10-13/h2-7,13-14H,8-11H2,1H3,(H,26,31,33)/t13-,14-/m0/s1 |
InChI 键 |
OKRMAAHCWGGCKE-KBPBESRZSA-N |
手性 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)N3C[C@@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4 |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11065309.png)
![4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate](/img/structure/B11065313.png)


![6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11065341.png)
![1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)

![4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11065363.png)
![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)
![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)


![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
